

TG100-115: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100-115 is a potent and selective small molecule inhibitor primarily targeting the γ and δ isoforms of phosphoinositide 3-kinase (PI3K). By disrupting the PI3K/Akt/mTOR signaling cascade, it modulates a variety of cellular processes, including inflammation, cell survival, and proliferation. Recent evidence also points to its inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) kinase, expanding its potential therapeutic applications. This document provides an in-depth overview of the mechanism of action of **TG100-115**, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of PI3Ky and PI3K δ

TG100-115 functions as an ATP-competitive inhibitor of Class I PI3Ks, with marked selectivity for the p110 γ and p110 δ catalytic subunits.[1][2] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling and inflammation.[3] The inhibitory activity of **TG100-115** against PI3K isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.



Target	IC50 (nM)	Reference
РІЗКу	83	[1][2]
ΡΙ3Κδ	235	[1][2]
ΡΙ3Κα	>1000	[1]
РІЗКβ	>1000	[1]

Table 1: In vitro inhibitory activity of **TG100-115** against PI3K isoforms.

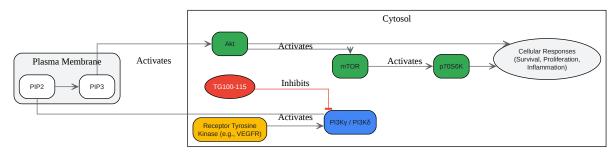
The inhibition of PI3Ky and PI3K δ by **TG100-115** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Downstream Signaling Consequences

The diminished activation of Akt has several downstream consequences:

- Inhibition of mTOR and p70S6 Kinase: TG100-115 has been shown to inhibit the
 phosphorylation of mammalian target of rapamycin (mTOR) and its substrate, p70S6 kinase,
 which are critical for protein synthesis and cell growth.[2][4]
- Modulation of Akt Phosphorylation: Pretreatment with TG100-115 blocks VEGF-induced Akt phosphorylation in vivo.[1] It also inhibits FGF-stimulated phosphorylation of Akt in human umbilical vein endothelial cells (HUVECs).[2]
- Effects on Cell Viability and Apoptosis: In glioblastoma cells, **TG100-115** treatment leads to decreased phosphorylation of Akt, which is associated with the modulation of apoptotic proteins such as Bcl-2 and cleaved caspase-3, ultimately promoting apoptosis.[5]





Phosphorylates

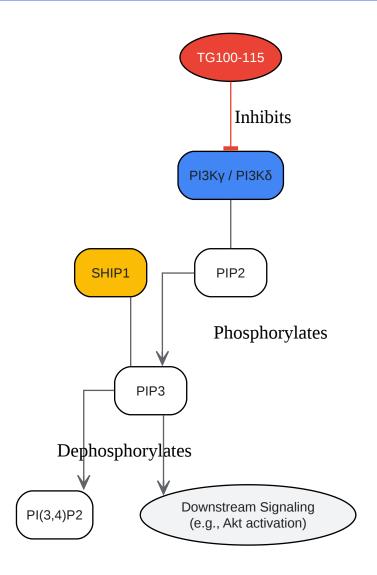
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Figure 1: Simplified signaling pathway showing the inhibitory effect of **TG100-115** on the PI3K/Akt/mTOR cascade.

Interplay with the SHIP1 Pathway

While a direct interaction has not been reported, the mechanism of **TG100-115** inherently intersects with the SH2-containing inositol 5-phosphatase 1 (SHIP1) pathway. SHIP1 is a negative regulator of the PI3K pathway, dephosphorylating PIP3 to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). By inhibiting PI3Ky/ δ and thus reducing the production of PIP3, **TG100-115** indirectly modulates the balance of PI3K and SHIP1 signaling. This leads to an overall reduction in signaling downstream of PIP3.





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Figure 2: Logical relationship between PI3K, **TG100-115**, and SHIP1 in the regulation of PIP3 levels.

Secondary Mechanism of Action: Inhibition of TRPM7 Kinase

More recently, **TG100-115** has been identified as a potent inhibitor of the kinase domain of the transient receptor potential melastatin 7 (TRPM7) channel.[5][6] TRPM7 is a bifunctional protein with both ion channel and kinase activities and is implicated in various cancers.

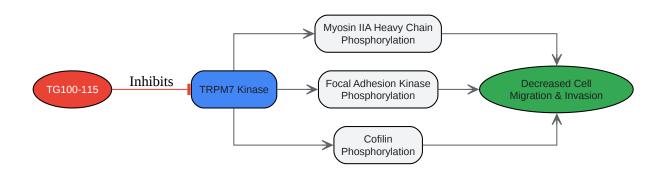


Target	IC50 (μM)	Reference
TRPM7 Kinase	1.07	[7]

Table 2: In vitro inhibitory activity of TG100-115 against TRPM7 kinase.

This inhibition of TRPM7 kinase activity by **TG100-115** has been shown to:

- Suppress Cancer Cell Migration and Invasion: In breast cancer cells, TG100-115 significantly decreases cell migration and invasion.[6]
- Inhibit Glioblastoma Cell Functions: In U251 glioma cells, **TG100-115** diminishes cell viability by promoting apoptosis and inhibits migratory and invasive activities.[5] Mechanistically, it alters the phosphorylation status of cofilin, a key protein in cytoskeletal dynamics.[5]



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Figure 3: Inhibition of TRPM7 kinase by **TG100-115** and its impact on downstream effectors involved in cell motility.

Experimental Protocols In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of **TG100-115** against different PI3K isoforms.

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.

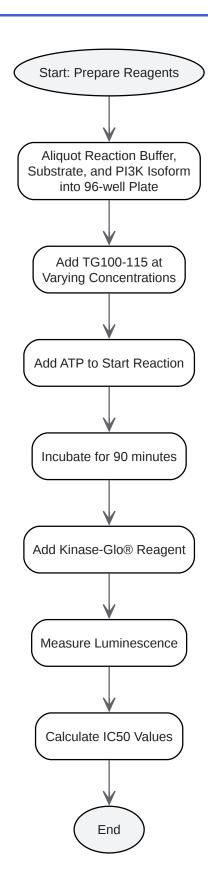
Foundational & Exploratory





- Substrate: 50 μM D-myo-phosphatidylinositol 4,5-bisphosphate.
- Enzyme: 250-500 ng/well of the desired PI3K isoform.
- Procedure:
 - 40 μL of the reaction buffer containing the substrate and PI3K isoform are aliquoted into 96-well plates.
 - $\circ~2.5~\mu L$ of **TG100-115** in DMSO is added to achieve final concentrations ranging from 1 nM to 100 $\mu M.$
 - \circ Reactions are initiated by adding 10 μ L of ATP to a final concentration of 3 μ M.
 - The reaction proceeds for 90 minutes.
 - \circ 50 µL of Kinase-Glo® reagent is added to quantify the remaining ATP.
 - Luminosity is measured using a luminometer.
 - IC50 values are calculated by nonlinear curve fitting.[2][4]





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Figure 4: Experimental workflow for the in vitro PI3K kinase assay.



Western Blot Analysis of Akt Phosphorylation

This method is used to assess the in vivo or in vitro effect of **TG100-115** on the PI3K signaling pathway.

Procedure:

- Cells or tissue lysates are prepared from control and TG100-115-treated samples.
- Protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
- The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate.
- The relative levels of phosphorylated Akt are normalized to total Akt.[1][5]

Conclusion

TG100-115 is a dual inhibitor of PI3Ky/ δ and TRPM7 kinase. Its primary mechanism of action involves the selective inhibition of PI3Ky and PI3K δ , leading to the downregulation of the Akt/mTOR signaling pathway and subsequent modulation of inflammatory and cellular growth processes. The discovery of its activity against TRPM7 kinase provides a novel avenue for its therapeutic application, particularly in oncology, by affecting cancer cell migration and invasion. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, is crucial for the continued research and development of **TG100-115** as a potential therapeutic agent.



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